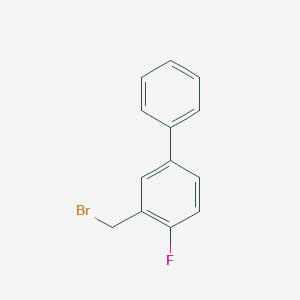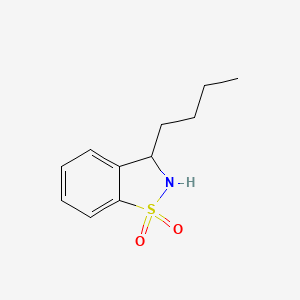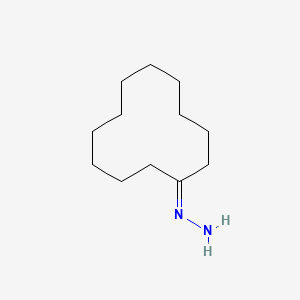![molecular formula C26H24S2 B14411629 2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane CAS No. 83313-13-7](/img/structure/B14411629.png)
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane is an organic compound characterized by the presence of two naphthalene groups attached to a dithiane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane typically involves the reaction of naphthalen-1-ylmethyl halides with 1,3-dithiane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Electrophilic reagents like bromine or nitric acid; reactions are conducted under controlled temperature conditions to prevent over-substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Brominated or nitrated derivatives of the naphthalene groups
Aplicaciones Científicas De Investigación
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane is largely dependent on its chemical reactivity. The dithiane core can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The naphthalene groups can undergo aromatic substitution reactions, allowing for further functionalization. The compound’s ability to participate in these reactions makes it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine: Used in OLEDs as a hole transport material.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Synthesized via copper(I)-catalyzed alkyne-azide cycloaddition reaction.
N-(Cyano(naphthalen-1-yl)methyl)benzamides: Synthesized through direct acylation reactions.
Uniqueness
2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane is unique due to its dithiane core, which imparts distinct chemical reactivity compared to other naphthalene derivatives. This structural feature allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
83313-13-7 |
|---|---|
Fórmula molecular |
C26H24S2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
2,2-bis(naphthalen-1-ylmethyl)-1,3-dithiane |
InChI |
InChI=1S/C26H24S2/c1-3-14-24-20(8-1)10-5-12-22(24)18-26(27-16-7-17-28-26)19-23-13-6-11-21-9-2-4-15-25(21)23/h1-6,8-15H,7,16-19H2 |
Clave InChI |
XRQCEEGMWRVGEM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)(CC2=CC=CC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


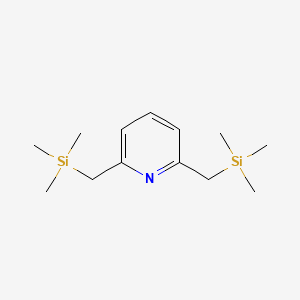
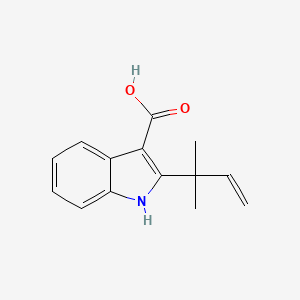
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
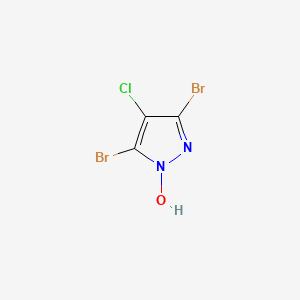
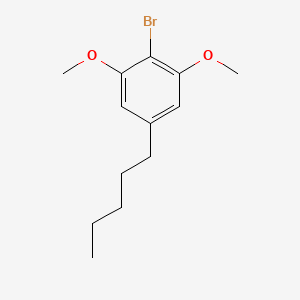

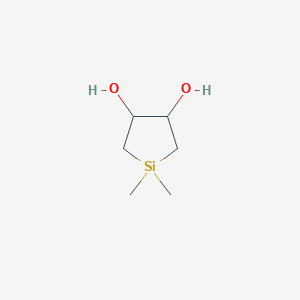

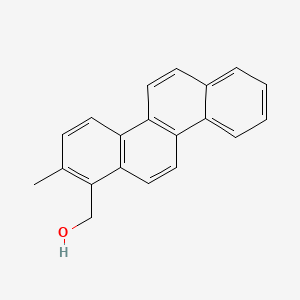
![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
